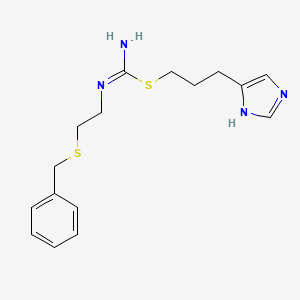
Trimethidinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethidinium is a member of azepanes.
Applications De Recherche Scientifique
1. Pharmacological Profile and Therapeutic Potential
Trimethidinium methosulfate has been evaluated for its potential in treating hypertension, displaying significant efficacy in 85% of cases tested, with 55% of patients becoming normotensive. Its advantages include a better and more consistent hypertensive effect and more manageable side effects compared to other drugs like pentapyrrolidinium and mecamylamine (Janney et al., 1959).
2. Cardiovascular Research
Research involving mongrel dogs has revealed that administration of trimethidinium methosulfate leads to decreased blood pressure in systemic and pulmonary arteries. It also affects cardiac function, with a decrease in stroke volume, right and left ventricular work, and a slight but non-significant reduction in peripheral resistance (Afonso et al., 1962).
3. Neuropharmacological Investigations
Trimethidinium does not significantly affect learning processes in mice and does not interfere with the action of nicotine, providing insight into the mechanisms of cholinergic transmission and its potential implications in cognitive and behavioral studies (Oliverio, 1966).
4. Electrochemical Studies
The electrochemical properties of dipyridinium salts, including derivatives of trimethidinium, have been studied for their potential use as mediators in the titration of biological molecules. These compounds undergo specific electron reduction processes, indicating potential applications in analytical chemistry and bioelectrochemistry (Salmon & Hawkridge, 1980).
5. Exploration in Chemical Synthesis
Research into latent fluorophores has identified a new class based on the trimethyl lock, which includes trimethidinium derivatives. These compounds demonstrate stability in biological environments and have potential applications in fluorescence imaging and molecular probes (Chandran et al., 2005).
Propriétés
Numéro CAS |
2624-50-2 |
|---|---|
Nom du produit |
Trimethidinium |
Formule moléculaire |
C17H36N2+2 |
Poids moléculaire |
268.5 g/mol |
Nom IUPAC |
trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium |
InChI |
InChI=1S/C17H36N2/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6/h15H,8-14H2,1-7H3/q+2 |
Clé InChI |
GPUGLFZXYGTLBI-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |
SMILES canonique |
CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |
Autres numéros CAS |
2624-50-2 |
Numéros CAS associés |
58594-48-2 (di-I salt) |
Synonymes |
camphonium trimethidinium trimethidinium diiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




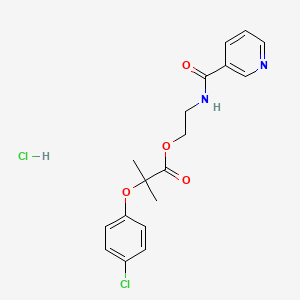





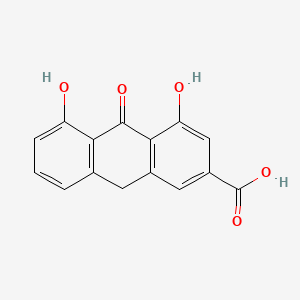
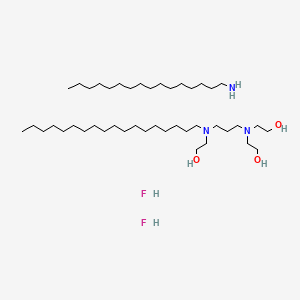
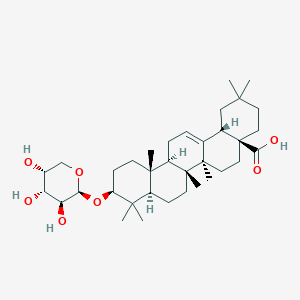
![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)


